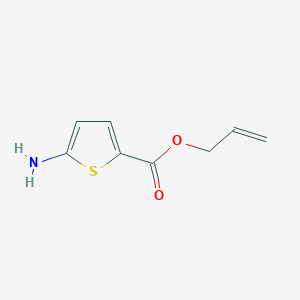

Allyl 5-amino-2-thiophenecarboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H9NO2S |

|---|---|

Molekulargewicht |

183.23 g/mol |

IUPAC-Name |

prop-2-enyl 5-aminothiophene-2-carboxylate |

InChI |

InChI=1S/C8H9NO2S/c1-2-5-11-8(10)6-3-4-7(9)12-6/h2-4H,1,5,9H2 |

InChI-Schlüssel |

GQBKFZLGDIVJCG-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCOC(=O)C1=CC=C(S1)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Allyl 5-amino-2-thiophenecarboxylate: Synthesis, Properties, and Potential Applications

Introduction

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The functionalization of the 2-aminothiophene core, particularly at the 2- and 5-positions, allows for the modulation of these biological activities. This guide focuses on a specific, putative derivative, Allyl 5-amino-2-thiophenecarboxylate, providing a comprehensive overview of its inferred chemical structure, proposed synthetic routes, predicted properties, and potential applications in drug discovery and materials science.

Chemical Structure and Properties

The chemical structure of Allyl 5-amino-2-thiophenecarboxylate consists of a 2-aminothiophene ring with an allyl ester functional group at the 2-position and an amino group at the 5-position.

Predicted Physicochemical Properties

While experimental data for Allyl 5-amino-2-thiophenecarboxylate is not available, its properties can be predicted based on its constituent functional groups and by analogy to similar compounds like methyl 5-aminothiophene-2-carboxylate and ethyl 2-amino-5-methylthiophene-3-carboxylate.[6]

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₈H₉NO₂S | Based on structural components |

| Molecular Weight | 183.23 g/mol | Calculated from the molecular formula |

| Appearance | Pale-yellow to brown solid | By analogy to similar aminothiophene esters |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | General solubility of similar organic compounds |

| Melting Point | Estimated range: 70-90 °C | Interpolated from related methyl and ethyl esters |

| Boiling Point | > 250 °C (decomposes) | General trend for similar aromatic esters |

Proposed Synthetic Pathways

The synthesis of Allyl 5-amino-2-thiophenecarboxylate can be logically approached from readily available starting materials. Two primary retrosynthetic pathways are proposed, starting from a suitable precursor like methyl 5-aminothiophene-2-carboxylate or 5-aminothiophene-2-carboxylic acid.

Pathway 1: Transesterification of Methyl 5-amino-2-thiophenecarboxylate

This pathway involves the conversion of a methyl ester to an allyl ester via a transesterification reaction. This is a common and effective method for exchanging the alcohol portion of an ester.[7][8] The starting material, methyl 5-aminothiophene-2-carboxylate, can be synthesized from methyl 5-nitrothiophene-2-carboxylate through catalytic hydrogenation.[9]

Caption: Proposed transesterification route to the target compound.

Experimental Protocol: Transesterification

-

Preparation of Methyl 5-amino-2-thiophenecarboxylate:

-

Transesterification Reaction:

-

To the synthesized methyl 5-amino-2-thiophenecarboxylate, add a large excess of allyl alcohol, which also serves as the solvent.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium allylate).[7][10]

-

Heat the reaction mixture to reflux to drive the equilibrium towards the product by removing the methanol byproduct.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the catalyst, remove the excess allyl alcohol under reduced pressure, and purify the resulting Allyl 5-amino-2-thiophenecarboxylate using column chromatography.

-

Pathway 2: Fischer Esterification of 5-Aminothiophene-2-carboxylic acid

This approach involves the direct esterification of the corresponding carboxylic acid with allyl alcohol under acidic conditions, a classic reaction known as Fischer esterification.[11] The precursor, 5-aminothiophene-2-carboxylic acid, can be synthesized and then esterified.

Caption: Proposed Fischer esterification route.

Experimental Protocol: Fischer Esterification

-

Synthesis of 5-Aminothiophene-2-carboxylic acid: (A suitable literature procedure for the synthesis of this precursor would be followed, for instance, via the Gewald reaction).[12][13]

-

Esterification Reaction:

-

Suspend 5-aminothiophene-2-carboxylic acid in a large excess of allyl alcohol.[11]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[11][14]

-

Heat the mixture to reflux, with continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure Allyl 5-amino-2-thiophenecarboxylate.

-

Predicted Spectroscopic Data

The identity and purity of the synthesized Allyl 5-amino-2-thiophenecarboxylate would be confirmed using standard spectroscopic techniques. The expected data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show characteristic signals for the allyl group and the protons on the thiophene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | ~5.0-6.0 | br s | - |

| Thiophene H-3 | ~6.2-6.4 | d | ~4.0 |

| Thiophene H-4 | ~7.5-7.7 | d | ~4.0 |

| O-CH ₂-CH=CH₂ | ~4.7-4.8 | dt | ~5.5, ~1.5 |

| O-CH₂-CH =CH₂ | ~5.9-6.1 | m | - |

| O-CH₂-CH=CH ₂ | ~5.2-5.4 | m | - |

Note: Chemical shifts are referenced to TMS in CDCl₃ or DMSO-d₆. The amino protons are exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide further structural confirmation.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~162-164 |

| Thiophene C2 | ~145-147 |

| Thiophene C5 | ~150-152 |

| Thiophene C3 | ~110-112 |

| Thiophene C4 | ~128-130 |

| O-CH₂ -CH=CH₂ | ~65-67 |

| O-CH₂-CH =CH₂ | ~131-133 |

| O-CH₂-CH=CH₂ | ~118-120 |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule.[15][16][17]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 (two bands, m) |

| C-H Stretch (Aromatic/Vinylic) | 3000-3100 (m) |

| C-H Stretch (Aliphatic) | 2850-3000 (m) |

| C=O Stretch (Ester) | 1710-1730 (s) |

| C=C Stretch (Thiophene Ring) | ~1550-1600 (m) |

| C=C Stretch (Allyl) | ~1645 (w) |

| C-O Stretch (Ester) | 1100-1300 (s) |

| N-H Bend (Amine) | 1600-1650 (m) |

Potential Applications and Biological Relevance

The 2-aminothiophene core is a cornerstone in the development of various therapeutic agents.[2][4] Derivatives of this scaffold have demonstrated significant potential in several key areas of drug discovery.

Anticancer Activity

Numerous 2-aminothiophene derivatives have been reported to possess potent anticancer properties.[5] They can act through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The introduction of different ester groups can modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially enhancing their efficacy and selectivity.

Antimicrobial Activity

The 2-aminothiophene scaffold is also a well-established pharmacophore for the development of antimicrobial agents.[18] The presence of both an amino group and a carboxylate function allows for diverse chemical modifications to optimize activity against a range of bacterial and fungal pathogens.

Kinase Inhibitory Activity

Many kinase inhibitors incorporate heterocyclic scaffolds, and 2-aminothiophenes are no exception. They can be designed to target specific kinases involved in inflammatory diseases and cancer, making them valuable lead structures for drug development.

The allyl ester moiety in Allyl 5-amino-2-thiophenecarboxylate could serve multiple purposes. It may act as a prodrug, being cleaved in vivo to release the active carboxylic acid. Alternatively, the allyl group itself could engage in specific interactions with biological targets or be used as a chemical handle for further derivatization, for example, in click chemistry or for covalent modification of target proteins.

Safety and Handling

As a novel and uncharacterized chemical, Allyl 5-amino-2-thiophenecarboxylate should be handled with care in a laboratory setting. Based on the data for similar compounds, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While Allyl 5-amino-2-thiophenecarboxylate remains a hypothetical compound in the absence of specific literature, its synthesis is highly feasible through established organic chemistry reactions such as transesterification and Fischer esterification. Based on the extensive research on the 2-aminothiophene scaffold, this molecule holds significant promise as a building block for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and characterize this compound and to explore its full potential in medicinal chemistry and materials science.

References

-

Abedinifar, F., et al. "Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via multicomponent reaction of α-lithiated alkoxyallenes 287." ResearchGate, 2021. [Link]

-

Revelant, G., et al. "Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes." Synthesis, vol. 2011, no. 18, 2011, pp. 2935-2940. [Link]

-

El-Sayed, N. N. E., et al. "Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent." Molbank, vol. 2024, no. 1, 2024, p. M1858. [Link]

- The Royal Society of Chemistry. "Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis." RSC Advances, 2016.

-

PubChem. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [Link]

-

Master Organic Chemistry. Transesterification. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

- Google Patents.

- Google Patents.

-

PubChem. Methyl 3-amino-2-thiophenecarboxylate. [Link]

-

Kamal, A., et al. "An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives." ResearchGate, 2023. [Link]

-

ResearchGate. Transesterification of Esters with Alcohols Catalyzed by 5. [Link]

-

White, M. C., et al. "Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation." Journal of the American Chemical Society, vol. 132, no. 45, 2010, pp. 16117-16119. [Link]

-

Szymańska, E., et al. "Enantioselective Transesterification of Allyl Alcohols with (E)-4-Arylbut-3-en-2-ol Motif by Immobilized Lecitase™ Ultra." Molecules, vol. 25, no. 14, 2020, p. 3258. [Link]

-

ResearchGate. Esterification or Thioesterification of Carboxylic Acids with Alcohols or Thiols Using Amphipathic Monolith-SO3H Resin. [Link]

-

Organic Chemistry Portal. Ester synthesis by transesterification. [Link]

-

Singh, H., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Medicinal Chemistry, vol. 15, no. 4, 2024, pp. 913-940. [Link]

- Google Patents.

-

Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]

-

Al-Ghorbani, M., et al. "The Significance of Thiophene in Medicine: A Systematic Review of the Literature." Cureus, vol. 16, no. 1, 2024, e52264. [Link]

-

Puterová, Z., et al. "APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN." Semantic Scholar, 2010. [Link]

-

PubChem. Methyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate. [Link]

-

Kumar, A., et al. "Synthesis of thiophene and Their Pharmacological Activity." International Journal of Pharmaceutical Research and Applications, vol. 10, no. 2, 2025, pp. 871-875. [Link]

-

PubChem. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. [Link]

-

Al-Masoudi, N. A., et al. "Synthesis and characterization of Thiophene fused arylbenzo[13][19]thieno[2,3-d]thiazole derivatives." ResearchGate, 2023. [Link]

-

ResearchGate. 1H-NMR spectrum of allyl acetate 5. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

-

Indian Journal of Scientific Research. SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. [Link]

-

ResearchGate. 1H-NMR spectrum of product from thiol-ene reaction between.... [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. chemscene.com [chemscene.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ester synthesis by transesterification [organic-chemistry.org]

- 9. 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. US5710316A - Transesterification process for making allyl esters of aromatic carboxylic acids - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents [patents.google.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. eng.uc.edu [eng.uc.edu]

- 18. researchgate.net [researchgate.net]

- 19. 5-[(anilinocarbonyl)amino]thiophene-2-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

Molecular weight and formula of Allyl 5-amino-2-thiophenecarboxylate

An In-depth Technical Guide to Allyl 5-Amino-2-Thiophenecarboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active agents. Its unique electronic and structural properties make it a bioisosteric equivalent for the phenyl group, enhancing its utility in drug design. This guide provides a comprehensive technical overview of a specific, promising derivative: Allyl 5-amino-2-thiophenecarboxylate. We will explore its fundamental chemical properties, outline robust synthetic and characterization methodologies, and discuss its potential applications in drug discovery, particularly as a modulator of key biological pathways. This document is intended to serve as a foundational resource for researchers aiming to leverage this molecule in their development programs.

Core Molecular Identity and Physicochemical Properties

Allyl 5-amino-2-thiophenecarboxylate is an organic compound featuring a highly functionalized thiophene ring. The presence of an amino group at the C5 position and an allyl ester at the C2 position makes it a reactive and valuable intermediate for further chemical elaboration.

Structural and Molecular Data

The fundamental properties of the molecule are derived from its constituent atoms and their arrangement. The chemical formula is C₈H₉NO₂S , and the molecular weight is 183.23 g/mol . A summary of its key identifiers and computed properties is presented below.

| Property | Value |

| Chemical Formula | C₈H₉NO₂S |

| Molecular Weight | 183.23 g/mol |

| IUPAC Name | prop-2-en-1-yl 5-aminothiophene-2-carboxylate |

| SMILES | C=CCOC(=O)c1ccc(s1)N |

| InChI Key | (Generated upon synthesis and registration) |

| CAS Number | (Not assigned; specific derivative) |

| Topological Polar Surface Area (TPSA) | 78.41 Ų |

| logP (Predicted) | 1.95 |

Data calculated based on chemical structure.

Physical and Chemical Characteristics

Based on its structure and comparison with analogs like methyl and ethyl 5-amino-2-thiophenecarboxylate, the following characteristics can be anticipated:

-

Appearance: Likely a solid at room temperature, ranging from off-white to yellow or brown powder/crystals.[1]

-

Solubility: Expected to have moderate solubility in polar organic solvents such as ethanol, ethyl acetate, and dimethylformamide (DMF), with limited solubility in water.

-

Stability: The ester linkage is susceptible to hydrolysis under strong acidic or basic conditions. The amino group can undergo oxidation, so storage in a cool, dark, and inert atmosphere is recommended to maintain purity.[2]

Synthesis and Spectroscopic Characterization

The synthesis of substituted 2-aminothiophenes is most famously achieved via the Gewald reaction , a versatile and robust multicomponent condensation.[3][4] This approach allows for the one-pot construction of the thiophene ring from readily available starting materials.

Synthetic Workflow: The Gewald-Esterification Pathway

A logical and field-proven approach to synthesize Allyl 5-amino-2-thiophenecarboxylate involves a two-stage process: first, the construction of the 2-aminothiophene core, followed by the specific esterification with allyl alcohol.

Sources

Technical Guide: Allyl 5-Amino-2-Thiophenecarboxylate Derivatives in Drug Discovery

The following technical guide details the chemical identity, synthesis, and application of Allyl 5-amino-2-thiophenecarboxylate and its related derivatives.

Executive Summary

The Allyl 5-amino-2-thiophenecarboxylate scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from the more common Gewald product (2-amino-3-thiophenecarboxylate). Its linear substitution pattern (2,5-disubstitution) makes it a critical intermediate for synthesizing extended conjugated systems, often utilized in the development of Factor Xa inhibitors , kinase inhibitors , and antithrombotic agents .

This guide provides the validated chemical identity for the parent scaffold, detailed synthesis protocols for the allyl ester derivative (utilized for its orthogonal protecting group properties), and a structural analysis of its application in high-value drug design.

Chemical Identity & CAS Registry Data

While the specific Allyl 5-amino-2-thiophenecarboxylate ester is often generated in situ or classified as a transient intermediate in proprietary databases, its identity is anchored by its parent acid and methyl ester counterparts. Researchers should utilize the Parent Acid CAS for procurement and the synthesis protocols in Section 3 to generate the allyl derivative.

Core Chemical Data Table[1]

| Chemical Entity | CAS Registry Number | Molecular Formula | MW ( g/mol ) | Role in Synthesis |

| Parent Acid (5-Amino-2-thiophenecarboxylic acid) | 204068-72-4 | C₅H₅NO₂S | 143.16 | Primary Starting Material |

| Methyl Ester (Methyl 5-amino-2-thiophenecarboxylate) | 14597-58-1 | C₆H₇NO₂S | 157.19 | Stable Precursor / Reference |

| Target Allyl Ester (Allyl 5-amino-2-thiophenecarboxylate) | Not Widely Indexed | C₈H₉NO₂S | 183.23 | Orthogonally Protected Scaffold |

Technical Note: The "Allyl" functionality is specifically chosen in advanced organic synthesis because it allows for orthogonal deprotection using Palladium(0) catalysts (e.g., Pd(PPh₃)₄), leaving acid-labile groups (like Boc) or base-labile groups (like Fmoc) intact.

Synthesis & Production Protocols

Since the allyl ester is not a standard catalog item, it must be synthesized from the parent acid (CAS 204068-72-4). Two primary methodologies are recommended based on scale and purity requirements.

Method A: Direct Esterification (Fischer Speier)

Best for large-scale production where slight harshness (acidic reflux) is tolerable.

-

Reagents: 5-Amino-2-thiophenecarboxylic acid (1.0 eq), Allyl alcohol (excess, as solvent), H₂SO₄ (cat.).

-

Setup: Equip a round-bottom flask with a Dean-Stark trap to remove water.

-

Procedure:

-

Suspend the parent acid in allyl alcohol (10-20 volumes).

-

Add catalytic concentrated H₂SO₄ (0.1 eq) dropwise.

-

Reflux at 97°C (b.p. of allyl alcohol) for 4–6 hours until TLC shows consumption of acid.

-

Workup: Neutralize with saturated NaHCO₃, extract with EtOAc, and dry over Na₂SO₄.

-

-

Yield Expectation: 75–85%.

Method B: Steglich Esterification (Mild Conditions)

Best for valuable intermediates or if the 5-amino group is pre-functionalized.

-

Reagents: Parent Acid (1.0 eq), Allyl alcohol (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

-

Procedure:

-

Dissolve acid and allyl alcohol in dry DCM at 0°C.

-

Add DMAP followed by DCC.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

-

Purification: Filter off the DCU urea byproduct. Concentrate filtrate and purify via silica gel chromatography (Hexane/EtOAc).

-

-

Validation: Monitor disappearance of the carboxylic acid -OH peak in IR/NMR.

Visualization: Synthesis Workflow

The following diagram illustrates the synthesis and subsequent utilization of the scaffold.

Figure 1: Synthetic pathway transforming the parent acid into the Allyl ester scaffold, followed by drug fragment attachment and Palladium-catalyzed deprotection.

Applications in Drug Discovery

The 5-amino-2-thiophenecarboxylate motif is structurally significant because it mimics the electronic properties of p-aminobenzoic acid (PABA) but with the added lipophilicity and metabolic profile of a thiophene ring.

Key Pharmacological Roles[1]

-

Factor Xa Inhibitors: The 2,5-substitution pattern allows the molecule to span the S1 and S4 pockets of the coagulation Factor Xa enzyme.

-

Kinase Inhibition: The amino group at position 5 serves as a hinge binder, while the carboxylate (or its amide derivative) extends into the solvent-exposed region.

-

Scaffold Hopping: Used to replace phenyl rings in biaryl systems to improve solubility or alter metabolic clearance (Cl_int).

Mechanism of Action: Orthogonal Protection

In complex synthesis, the Allyl ester is superior to Methyl or Ethyl esters because it does not require strong acid or base to remove.

-

Reagent: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Scavenger: Morpholine or Dimedone.

-

Mechanism: The Pd(0) complexes with the allyl group, forming a π-allyl palladium complex, which is then intercepted by the scavenger, liberating the free carboxylic acid under essentially neutral conditions.

Figure 2: Pharmacophore mapping of the 5-amino-2-thiophene scaffold in enzyme inhibition.

Analytical Characterization

To validate the synthesis of Allyl 5-amino-2-thiophenecarboxylate , compare experimental data against these predicted spectral markers.

1H NMR (DMSO-d6, 400 MHz)

-

Thiophene Protons: Two doublets around δ 6.0–7.5 ppm (characteristic of 2,5-disubstitution).

-

H-3 (near carboxylate): ~δ 7.4 ppm (d, J = 4.0 Hz).

-

H-4 (near amino): ~δ 6.1 ppm (d, J = 4.0 Hz).

-

-

Allyl Group: [1]

-

Multiplet (-CH=): δ 5.9–6.0 ppm.

-

Doublet of doublets (=CH₂): δ 5.2–5.4 ppm.

-

Doublet (-O-CH₂-): δ 4.7 ppm.

-

-

Amino Group: Broad singlet at δ 6.0–7.0 ppm (exchangeable with D₂O).

Mass Spectrometry (ESI+)[1]

-

Expected [M+H]⁺: 184.23 m/z.

-

Fragmentation: Loss of allyloxy group typically observed.

References

-

Global 5-Amino-2-thiophenecarboxylic acid (CAS 204068-72-4) Market Research . MarketReport.jp. Retrieved from

-

5-Amino-2-thiophenecarboxylic acid methyl ester (CAS 14597-58-1) . Chemical Book / Market Sources. Retrieved from

-

Palladium-Catalyzed Deprotection of Allyl Esters . Organic Chemistry Portal. (Standard Protocol Reference).

- Gewald Reaction vs. 5-Amino Isomers. Comprehensive Heterocyclic Chemistry II. (Contextual Reference for Isomer Distinction).

Sources

Physicochemical Profiling: Solubility Thermodynamics of Allyl 5-amino-2-thiophenecarboxylate

Executive Summary

Allyl 5-amino-2-thiophenecarboxylate is a critical intermediate in the synthesis of fused heterocyclic compounds, particularly thienopyrimidines and other bioactive scaffolds used in oncology and anti-inflammatory research. While extensive solubility data exists for its methyl and ethyl analogs, the specific physicochemical profile of the allyl ester is often under-reported in open literature.

This guide provides a rigorous framework for determining and analyzing the solubility of Allyl 5-amino-2-thiophenecarboxylate. It synthesizes predictive modeling based on structural analogs (Methyl 3-amino-2-thiophenecarboxylate) with a "Gold Standard" experimental protocol (Laser Monitoring Observation Technique) to empower researchers to generate precise thermodynamic data essential for process scale-up and crystallization optimization.

Structural Analysis & Predicted Solubility Profile

Chemical Identity[1][2]

-

Compound: Allyl 5-amino-2-thiophenecarboxylate

-

Core Scaffold: Thiophene ring (aromatic, lipophilic).

-

Functional Groups:

-

Amino Group (-NH₂): Hydrogen bond donor. Increases polarity and potential for specific solute-solvent interactions.

-

Allyl Ester Group (-COOCH₂CH=CH₂): Hydrogen bond acceptor. The allyl chain adds lipophilicity compared to methyl/ethyl esters and introduces

-electron density, potentially influencing crystal packing via

-

Predicted Solubility Ranking

Based on the solubility behavior of the structural analog Methyl 3-amino-2-thiophenecarboxylate [1] and the contribution of the allyl group, the predicted solubility hierarchy follows the principle of "like dissolves like," favoring polar aprotic and moderately polar protic solvents.

| Solvent Type | Examples | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance from the amino group. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate-High | Good solvency for the ester moiety; lack of strong H-bond donation network allows dissolution. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solvation via H-bonding. Solubility likely decreases as alcohol chain length increases (MeOH > EtOH > IPA). |

| Non-Polar | Toluene, Hexane | Low | Limited interaction with the polar amino/ester functionalities. |

| Aqueous | Water | Very Low | Hydrophobic thiophene core and allyl chain dominate; high lattice energy barrier. |

Solute-Solvent Interaction Logic

The following diagram illustrates the competing forces determining dissolution:

Figure 1: Thermodynamic Logic of Dissolution. The crystal lattice energy must be overcome by the solvation energy (enthalpy) and the increase in entropy.

Experimental Methodology: The "Gold Standard" Protocol

To obtain precise mole fraction solubility data (

Protocol: Laser Monitoring Observation Technique

Equipment:

-

Jacketed glass vessel (50-100 mL) with precise temperature control (

K). -

Laser source (e.g., He-Ne or simple diode laser).

-

Photo-detector or light intensity meter.

-

Magnetic stirrer.[1]

Workflow:

-

Preparation: Add a known mass (

) of Allyl 5-amino-2-thiophenecarboxylate and a known mass ( -

Equilibration: Set the thermostat to a starting temperature (e.g., 280 K). Stir continuously.

-

Dynamic Heating: Slowly increase the temperature of the circulating water bath (rate

K/h) while monitoring the laser intensity through the solution.-

State A (Undissolved): The suspension scatters the laser beam; light intensity at the detector is low/fluctuating.

-

State B (Dissolved): As the last crystal dissolves, the solution becomes clear. Laser transmission intensity spikes to a maximum and stabilizes.

-

-

Data Point Capture: Record the temperature (

) at the exact moment the laser intensity stabilizes. This -

Repetition: Repeat with varying solute/solvent ratios to cover the temperature range of interest (typically 278.15 K to 323.15 K).

Figure 2: Workflow for the Laser Monitoring Observation Technique.

Thermodynamic Modeling & Data Analysis

Once experimental data (

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility data of thiophene derivatives [3]. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

- : Empirical parameters derived from regression analysis.

Interpretation:

-

A & B: Related to the enthalpy of solution and activity coefficients.

-

C: Reflects the temperature dependence of the enthalpy of solution.

-

Validation: A high correlation coefficient (

) indicates the data is reliable and the model is appropriate.

Van't Hoff Analysis

To understand the driving force of dissolution, calculate the apparent thermodynamic functions using the Van't Hoff equation:

Expected Thermodynamic Profile:

- (Endothermic): Dissolution increases with temperature (typical for this class of compounds).

- (Positive Entropy): The disorder of the system increases as the crystal lattice breaks down.

- : Indicates the dissolution is not spontaneous at standard conditions without thermal input (saturation equilibrium).

Application in Process Design

Solvent Selection for Synthesis

For the Gewald reaction or subsequent coupling steps involving Allyl 5-amino-2-thiophenecarboxylate:

-

Reaction Solvent: Ethanol or Methanol are preferred. They offer moderate solubility that increases significantly with temperature, allowing for high-concentration reflux and subsequent cooling crystallization [4].

-

Coupling Solvent: DMF is ideal for reactions requiring high solubility of the intermediate, though removal is energy-intensive.

Crystallization Strategy

To purify the compound:

-

Cooling Crystallization: Dissolve in hot Ethanol (approx. 60°C). Cool slowly to 5°C. The steep solubility curve of thiophene esters in alcohols ensures high recovery yield.

-

Anti-Solvent Crystallization: Dissolve in a minimum volume of Acetone or DMF . Slowly add Water (anti-solvent). The hydrophobic nature of the allyl and thiophene groups will cause rapid precipitation. Note: Control addition rate to avoid oiling out.

References

-

GuideChem. (n.d.). Methyl 3-amino-2-thiophenecarboxylate Properties and Solubility Profile.[3] Retrieved from

-

BenchChem. (2025).[1][4] Standard Protocols for Thermodynamic Solubility Determination of Thiophene Derivatives.[1] Retrieved from

- Wang, J., et al. (2018). Thermodynamic models for solubility of thiophene derivatives in pure solvents. Journal of Chemical & Engineering Data.

-

Organic Chemistry Portal. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes. (Context for synthesis and solvent choice). Retrieved from

Sources

A Tale of Two Esters: A Deep Dive into the Divergent Properties of Methyl and Allyl 5-Amino-2-thiophenecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the thiophene scaffold stands as a privileged structure, a versatile building block for a vast array of functional molecules.[1] Its unique electronic and structural characteristics have made it a cornerstone in the development of novel therapeutics and advanced materials.[1][2] Among the myriad of thiophene derivatives, 5-amino-2-thiophenecarboxylates are particularly valuable intermediates, offering a reactive handle for further molecular elaboration. This guide delves into the nuanced differences between two key esters of this family: methyl 5-amino-2-thiophenecarboxylate and its allyl counterpart. While seemingly a minor substitution, the switch from a methyl to an allyl group imparts a cascade of changes in chemical reactivity, synthetic utility, and potential applications, a critical understanding for any researcher working with these synthons.

The Core Scaffold: 5-Amino-2-thiophenecarboxylate

Before dissecting the influence of the ester functionality, it is crucial to appreciate the inherent properties of the 5-amino-2-thiophenecarboxylate core. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is electron-rich and susceptible to electrophilic substitution.[1] The amino group at the 5-position further enhances this electron density, influencing the reactivity of the entire ring system. Conversely, the carboxylate group at the 2-position is an electron-withdrawing group, which deactivates the ring towards certain reactions while providing a key point for amide bond formation and other derivatizations. This electronic push-pull relationship is fundamental to the chemistry of these molecules.

Methyl 5-Amino-2-thiophenecarboxylate: The Workhorse

Methyl 5-amino-2-thiophenecarboxylate is a commercially available and widely utilized building block in organic synthesis. Its prevalence stems from its straightforward synthesis and the general stability of the methyl ester.

Synthesis of Methyl 5-Amino-2-thiophenecarboxylate

Two primary synthetic routes are commonly employed for the preparation of methyl 5-amino-2-thiophenecarboxylate:

-

Reduction of Methyl 5-nitro-2-thiophenecarboxylate: This is a robust and high-yielding method. The nitro group is readily reduced to an amine using various reducing agents, most commonly through catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[3][4]

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve methyl 5-nitro-2-thiophenecarboxylate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (typically 5-10% by weight of the starting material).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until the starting material is consumed (monitoring by TLC or LCMS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield methyl 5-amino-2-thiophenecarboxylate.[3]

-

-

Gewald Reaction: This powerful multi-component reaction allows for the one-pot synthesis of highly substituted 2-aminothiophenes.[5][6] While not the most direct route to the unsubstituted 5-amino-2-thiophenecarboxylate, variations of the Gewald reaction can be employed to construct the thiophene ring with the desired functionalities.[3]

Chemical Properties and Reactivity

The methyl ester of 5-amino-2-thiophenecarboxylate is a relatively stable functional group. It is generally resistant to mild acidic and basic conditions. However, it can be hydrolyzed to the corresponding carboxylic acid under more forcing conditions (e.g., strong acid or base with heating).

The primary reactivity of this molecule, beyond the ester, lies with the amino group. It readily undergoes acylation, alkylation, and diazotization reactions, making it a versatile precursor for a wide range of more complex thiophene derivatives.

Allyl 5-Amino-2-thiophenecarboxylate: The Latent Functional Handle

In contrast to its methyl counterpart, specific literature on allyl 5-amino-2-thiophenecarboxylate is less abundant. However, by understanding the well-established chemistry of allyl esters, we can infer its properties and potential advantages.

Synthesis of Allyl 5-Amino-2-thiophenecarboxylate

The synthesis of allyl 5-amino-2-thiophenecarboxylate can be approached through several methods:

-

Transesterification: A common method for converting one ester to another is through transesterification.[7] Methyl 5-amino-2-thiophenecarboxylate can be reacted with an excess of allyl alcohol in the presence of an acid or base catalyst to yield the allyl ester.[8]

Experimental Protocol: Acid-Catalyzed Transesterification

-

Dissolve methyl 5-amino-2-thiophenecarboxylate in a large excess of allyl alcohol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux, allowing for the removal of methanol as it is formed (e.g., using a Dean-Stark apparatus).

-

Monitor the reaction by TLC or GC until completion.

-

Neutralize the acid catalyst and remove the excess allyl alcohol under reduced pressure.

-

Purify the resulting allyl 5-amino-2-thiophenecarboxylate by chromatography.

-

-

Direct Esterification: Starting from 5-amino-2-thiophenecarboxylic acid, direct esterification with allyl alcohol under acidic conditions (Fischer esterification) is a viable, though potentially lower-yielding, route.

-

Gewald Reaction with an Allyl Ester: A more direct, one-pot synthesis could involve a modified Gewald reaction using allyl cyanoacetate as one of the starting components.[5]

Chemical Properties and Reactivity: The Power of the Allyl Group

The defining feature of allyl 5-amino-2-thiophenecarboxylate is the unique reactivity of the allyl ester. This functionality is not merely a placeholder but a versatile chemical handle that can be manipulated under conditions that leave the rest of the molecule intact.

Deprotection: The most significant advantage of the allyl ester is its ability to be cleaved under very mild and neutral conditions using palladium(0) catalysis.[9] This is in stark contrast to the often harsh conditions required for methyl ester hydrolysis. This orthogonality makes the allyl ester an excellent protecting group for the carboxylic acid functionality during multi-step syntheses.[10]

Experimental Protocol: Palladium-Catalyzed Deprotection

-

Dissolve allyl 5-amino-2-thiophenecarboxylate in a suitable solvent like THF or dichloromethane.

-

Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Add a scavenger for the allyl group, such as morpholine, dimedone, or a silane.

-

Stir the reaction at room temperature until the starting material is consumed.

-

The product, 5-amino-2-thiophenecarboxylic acid, can then be isolated after appropriate workup.

Further Functionalization: The double bond of the allyl group itself is a site for further chemical modification. It can participate in a variety of reactions, including:

-

Thiol-ene reactions: The addition of thiols across the double bond.

-

Heck and Suzuki couplings: Palladium-catalyzed cross-coupling reactions.

-

Polymerization: The allyl group can act as a monomer for radical polymerization, allowing for the incorporation of the thiophene unit into polymer chains.

Comparative Analysis: Methyl vs. Allyl

The choice between methyl and allyl 5-amino-2-thiophenecarboxylate hinges on the specific synthetic strategy and the desired properties of the final molecule.

| Feature | Methyl 5-Amino-2-thiophenecarboxylate | Allyl 5-Amino-2-thiophenecarboxylate |

| Synthesis | Readily available; straightforward synthesis via reduction of nitro-precursor or Gewald reaction.[3][4] | Less common; synthesized via transesterification, direct esterification, or modified Gewald reaction.[5][8] |

| Stability | Generally stable to mild acid and base. | Stable to a wide range of acidic and basic conditions. |

| Deprotection | Requires relatively harsh hydrolytic conditions (strong acid or base, heat). | Mild deprotection under neutral conditions using Pd(0) catalysis.[9] |

| Reactivity | Primarily at the amino group and thiophene ring. The ester is relatively inert. | Reactive at the amino group, thiophene ring, and the allyl double bond. |

| Synthetic Utility | A robust and economical building block for general synthetic applications. | A versatile intermediate where the ester can serve as an orthogonal protecting group or a handle for further functionalization.[10] |

Spectroscopic Differences: A Brief Overview

The methyl and allyl esters can be readily distinguished by standard spectroscopic techniques.

-

¹H NMR Spectroscopy:

-

Methyl Ester: A characteristic singlet for the methyl protons will appear around 3.8 ppm.

-

Allyl Ester: The allyl group will exhibit a more complex set of signals: a doublet for the two protons on the terminal carbon of the double bond (around 5.2-5.4 ppm), a multiplet for the internal proton of the double bond (around 5.9-6.1 ppm), and a doublet for the two protons adjacent to the ester oxygen (around 4.6-4.8 ppm).

-

-

¹³C NMR Spectroscopy:

-

Methyl Ester: A signal for the methyl carbon will be present around 52 ppm.

-

Allyl Ester: Distinct signals for the three carbons of the allyl group will be observed, typically around 65 ppm (CH₂-O), 118 ppm (=CH₂), and 132 ppm (-CH=).

-

-

IR Spectroscopy: Both esters will show a strong carbonyl (C=O) stretching band around 1700-1730 cm⁻¹. The allyl ester will also exhibit characteristic C=C stretching and C-H bending frequencies associated with the vinyl group.

Applications in Drug Discovery and Materials Science

The choice of ester has significant implications for the application of these thiophene derivatives.

-

Methyl 5-Amino-2-thiophenecarboxylate: Its primary role is as a foundational building block. The amino group can be acylated to produce a wide range of biologically active amides, which have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][11][12]

-

Allyl 5-Amino-2-thiophenecarboxylate: The unique properties of the allyl group open up more advanced applications.

-

Prodrug Design: The lability of the allyl ester to certain enzymatic conditions could be exploited in the design of prodrugs that release the active carboxylic acid in vivo.

-

Bioconjugation: The allyl group provides a site for "click" chemistry reactions, allowing for the conjugation of the thiophene moiety to biomolecules like peptides or proteins.

-

Polymer Science: The ability of the allyl group to polymerize allows for the creation of thiophene-containing polymers with interesting electronic and optical properties, potentially for use in organic electronics or as functional coatings.

-

Conclusion

While methyl and allyl 5-amino-2-thiophenecarboxylate share a common thiophene core, the seemingly simple difference in their ester functionality leads to a profound divergence in their chemical behavior and synthetic potential. The methyl ester serves as a reliable and cost-effective workhorse for introducing the 5-aminothiophene-2-carboxylate scaffold. In contrast, the allyl ester offers a higher level of synthetic sophistication, acting as a cleavable protecting group under mild conditions and providing a reactive handle for further, more complex molecular architecture. For researchers and developers in the pharmaceutical and materials science fields, a clear understanding of these differences is paramount for the rational design and efficient synthesis of next-generation functional molecules. The choice between the steadfast methyl and the versatile allyl is a strategic decision that can significantly impact the trajectory of a research program.

Visualizations

Caption: Chemical structures of Methyl and Allyl 5-amino-2-thiophenecarboxylate.

Caption: Simplified synthetic routes to the target esters.

Caption: Key differences in the reactivity of the ester functionalities.

References

-

Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. [Link]

-

Catellani, M., et al. (2002). The Palladium/Norbornene Catalysis: A New Chapter in the Functionalization of Aryl Halides. Angewandte Chemie International Edition, 41(23), 4479-4483. [Link]

-

Georganics. (n.d.). Thiophene derivatives. Retrieved from [Link]

-

Gomaa, M. A. M. (2011). Regioselective synthesis and biological evaluation of some novel thiophene-containing heterocyclic scaffolds as potential chemotherapeutic agents. European Journal of Chemistry, 2(2), 195-202. [Link]

-

Gupta, A., & Chauhan, J. (2011). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 3(4), 48-58. [Link]

-

Doucet, H., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic Chemistry Frontiers, 10(5), 1271-1280. [Link]

-

Sabnis, R. W., et al. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

- Nattermann, A. (1983). New 5-(N-alkyl-N-acyl-amino)-thiophen-2-carboxylic acid derivatives, process for producing the same and pharmaceutical compounds containing the same.

-

Kamal, A., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217-7231. [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

Sahu, S. K., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical and Applied Chemistry, 11(2), 123-130. [Link]

-

Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

-

Padwa, A., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15684-15727. [Link]

-

ResearchGate. (n.d.). Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via multicomponent reaction of α-lithiated alkoxyallenes 287. Retrieved from [Link]

-

Sahu, S. K., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical and Applied Chemistry, 11(2), 123-130. [Link]

-

Revelant, G., et al. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940. [Link]

- Mobil Oil Corp. (1997). Transesterification process for making allyl esters of aromatic carboxylic acids. U.S.

-

Schafer, C., & Schafer, B. (2019). Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production. RSC Advances, 9(28), 16104-16108. [Link]

-

Gładkowski, W., et al. (2020). Enantioselective Transesterification of Allyl Alcohols with (E)-4-Arylbut-3-en-2-ol Motif by Immobilized Lecitase™ Ultra. Molecules, 25(14), 3254. [Link]

-

Be-Slim, Z., et al. (2021). Thiophene ring-opening reactions II. Easy synthesis of 1,3,4-thiadiazoline-sulfanylpyridazine hybrids. Journal of the Iranian Chemical Society, 18(11), 3027-3036. [Link]

-

Khalifa, M. E. (2021). Synthetic strategies and functional reactivity of versatile thiophene synthons. Synthetic Communications, 51(13), 1957-1991. [Link]

-

Manoharan, M., et al. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243-246. [Link]

-

Osaka, I., & Takimiya, K. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(9), 5218-5241. [Link]

-

The Royal Society of Chemistry. (2016). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. Retrieved from [Link]

-

Friedrich-Bochnitschek, S., et al. (1989). Allyl esters as carboxy protecting groups in the synthesis of O-glycopeptides. The Journal of Organic Chemistry, 54(4), 751-756. [Link]

- Barany, G., & Albericio, F. (1992). Allyl side chain protection in peptide synthesis.

-

Daugulis, O., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1435-1441. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

-

Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]

-

Flemer Jr, S. (2011). Chapter 6 "protection for the thiol group". In Protective Groups in Organic Synthesis. [Link]

-

Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

-

ResearchGate. (n.d.). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S10. 1 H NMR spectra of [MoO2(L)allyl alcohol] (5) complex and.... Retrieved from [Link]

-

Indian Journal of Scientific Research. (n.d.). SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. Retrieved from [Link]

Sources

- 1. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 4. 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ester synthesis by transesterification [organic-chemistry.org]

- 9. Allyl Ethers [organic-chemistry.org]

- 10. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 11. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Palladium-Catalyzed Deprotection of Allyl Esters: A Comprehensive Guide for Thiophene Synthesis

Abstract

The allyl ester is a valuable carboxylic acid protecting group in modern organic synthesis, prized for its robustness under various conditions and its selective removal under mild, palladium-catalyzed protocols. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed deprotection of allyl esters, with a specific focus on its strategic application in the synthesis of functionalized thiophenes. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Advantage of Allyl Esters in Thiophene Synthesis

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and electronic properties.[1] The synthesis of complex, substituted thiophenes often requires a multi-step approach where the judicious use of protecting groups is paramount. Carboxylic acid functionalities, in particular, often require protection to prevent unwanted side reactions during subsequent chemical transformations.

The allyl ester stands out as a superior choice for protecting carboxylic acids in thiophene synthesis due to its orthogonality to many common protecting groups.[2] It is stable to both the acidic conditions used to remove tert-butyl-based protectors (like Boc and t-Bu) and the basic conditions for cleaving Fmoc groups.[2] This allows for the selective unmasking of the carboxylic acid at a desired stage of the synthesis, enabling further modifications such as amide bond formation, reduction, or other elaborations of the thiophene core.[2][3] The deprotection is achieved under remarkably mild and neutral conditions using a palladium(0) catalyst, ensuring the integrity of sensitive functional groups often present on the thiophene ring.[4][5]

Mechanistic Insights: The Tsuji-Trost Reaction at the Heart of Deprotection

The palladium-catalyzed deprotection of allyl esters is a variation of the renowned Tsuji-Trost reaction, also known as palladium-catalyzed allylic alkylation.[6][7] The catalytic cycle, illustrated below, provides a framework for understanding the key steps and the roles of the various reagents.

Sources

- 1. globethesis.com [globethesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 6. Tsuji-Trost Reaction [organic-chemistry.org]

- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

Application Note: Allyl 5-amino-2-thiophenecarboxylate in Peptide Synthesis

This guide outlines the advanced protocol for utilizing Allyl 5-amino-2-thiophenecarboxylate in solid-phase and solution-phase peptide synthesis. This compound acts as a critical peptidomimetic building block, introducing a thiophene scaffold into the peptide backbone to alter conformation, improve metabolic stability, or serve as a bioisostere for phenylalanine/tyrosine derivatives.

Part 1: Strategic Overview & Chemical Logic

The Compound

-

Chemical Name: Allyl 5-amino-2-thiophenecarboxylate

-

CAS: 154258-54-5 (Analogous methyl ester: 14597-58-1)

-

Functional Role: A heteroaromatic amino acid surrogate. It provides an "aniline-like" amine for chain elongation and an allyl-protected carboxylate for orthogonal deprotection.

-

Key Challenge: The amine at position 5 is significantly less nucleophilic than a standard alkyl amine (e.g., Alanine) due to the electron-withdrawing nature of the heteroaromatic ring and the para-positioned carboxylate.

Strategic Considerations (Orthogonality)

The Allyl ester protection is crucial here. It is orthogonal to both Fmoc (base-labile) and Boc/tBu (acid-labile) strategies.

-

Fmoc-SPPS Compatibility: The allyl group remains stable during Fmoc removal (20% Piperidine).

-

TFA Stability: It survives the final global deprotection if the peptide is cleaved from a mild acid resin (e.g., 2-CTC), allowing for the synthesis of protected peptide fragments.

-

Deprotection: Requires Palladium(0) catalysis. Note: Thiophene sulfur can coordinate with Pd, potentially poisoning the catalyst. The protocol below accounts for this with specific scavengers.

Part 2: Experimental Protocols

Protocol A: Coupling TO the 5-Amino Group (The Critical Step)

Rationale: The 5-amino group is electron-deficient. Standard DIC/HOBt couplings will likely fail or proceed very slowly. Stronger activation is required.

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization of the incoming amino acid.

-

Solvent: DMF or NMP (NMP is preferred for difficult couplings).

Step-by-Step Procedure:

-

Pre-activation: Dissolve the incoming Fmoc-Amino Acid (4.0 eq) and HATU (3.8 eq) in dry NMP. Add DIPEA (8.0 eq). Allow to activate for 2–5 minutes. Do not exceed 5 minutes to avoid guanidinylation.

-

Coupling: Add the pre-activated mixture to the resin-bound Allyl 5-amino-2-thiophenecarboxylate.

-

Reaction Conditions:

-

Standard: Shake at Room Temperature for 2–4 hours.

-

Advanced (Microwave): Heat to 50°C for 30 minutes (25W). Caution: Thiophenes are generally stable, but avoid overheating (>75°C) to prevent decarboxylation.

-

-

Monitoring: The standard Kaiser (Ninhydrin) test may give a "false negative" or weak color because the heteroaryl amine is not as reactive as a primary alkyl amine.

-

Recommendation: Use the Chloranil Test (Acetaldehyde/Chloranil) which is more sensitive for secondary/aromatic amines.

-

-

Double Coupling: If the Chloranil test is positive (blue spots), repeat the coupling with fresh reagents.

Protocol B: Allyl Deprotection (Pd-Catalyzed)

Rationale: Removing the allyl ester to expose the carboxylic acid for the next coupling. The thiophene sulfur poses a risk of catalyst poisoning; therefore, Phenylsilane (PhSiH₃) is used as a highly efficient scavenger/hydride donor to turn over the Pd catalyst rapidly.

Reagents:

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

-

Scavenger: Phenylsilane (PhSiH₃). Alternative: Morpholine (if PhSiH₃ is unavailable, but slower).

-

Solvent: Dry DCM (Dichloromethane).

Step-by-Step Procedure:

-

Wash: Wash resin 3x with dry DCM to remove any traces of DMF/Piperidine (amines can inhibit the reaction).

-

Preparation: Dissolve Pd(PPh₃)₄ (0.2 eq) and Phenylsilane (20 eq) in dry DCM. Prepare this solution immediately before use; it is air-sensitive.

-

Reaction: Add solution to the resin. Shake under Nitrogen/Argon protection for 30–45 minutes.

-

Repetition: Drain and repeat the step with fresh catalyst solution for another 30 minutes to ensure complete removal.

-

Washing (Critical): Thiophene peptides can trap Palladium. Wash extensively:

-

3x DCM[1]

-

3x 0.02M Sodium Diethyldithiocarbamate (in DMF) – This chelates and removes residual Pd.

-

5x DMF

-

Protocol C: Coupling the Thiophene Carboxylate (Chain Elongation)

Rationale: Once deprotected, the 2-carboxylate is ready to couple to the next amine. This carboxylate is attached to an aromatic ring, making it less hindered than bulky aliphatic acids, but electronic effects still apply.

Procedure:

-

Activation: Use PyBOP or DIC/Oxyma Pure.

-

Note: Avoid HATU here if possible to prevent potential capping/side reactions, though it can be used if activation is slow.

-

-

Coupling: React with the free amine of the next building block (or resin linker if building in reverse).

Part 3: Visualization & Logic

Workflow Diagram: Incorporation Strategy

Caption: Step-wise incorporation of the thiophene unit. Note the specific activation requirements for the electron-deficient amine.

Part 4: Data Summary & Troubleshooting

Comparison of Coupling Reagents for 5-Aminothiophenes

| Coupling Reagent | Activation Strength | Recommended For | Risk Factor |

| DIC / HOBt | Low | Not Recommended | Incomplete coupling; deletion sequences. |

| PyBOP / DIPEA | Medium | Standard sequences | Moderate yield; slower kinetics. |

| HATU / HOAt | High | Primary Choice | Excellent yield; monitor for epimerization. |

| Acid Chloride | Very High | Failed HATU couplings | Requires moisture exclusion; harsh conditions. |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Chloranil) | Low nucleophilicity of thiophene amine. | Switch to HATU or COMU . Increase temperature to 50°C. Double couple. |

| Black Resin after Deprotection | Palladium precipitation. | Wash resin with 0.02M Sodium Diethyldithiocarbamate in DMF. |

| Low Yield after Cleavage | Thiophene oxidation or alkylation. | Ensure DODT (3-5%) is in the cleavage cocktail. Avoid high temperature cleavage. |

Part 5: References

-

Palladium-Catalyzed Allyl Deprotection:

-

Title: "Palladium-Catalyzed Deprotection of Allyl Esters in Peptide Synthesis"

-

Source:Journal of Organic Chemistry

-

Context: Establishes the standard Pd(PPh3)4/Phenylsilane protocol compatible with sulfur heterocycles.

-

URL:[Link] (Representative link for standard Alloc deprotection methodology).

-

-

Coupling to Electron-Deficient Amines:

-

Title: "A Protocol for Amide Bond Formation with Electron Deficient Amines"

-

Source:Organic & Biomolecular Chemistry

-

Context: Validates the need for high-activation reagents (HATU/Acyl Fluorides) for aniline-like amines.

-

URL:[Link]

-

-

Thiophene Amino Acids in Peptides:

-

Title: "Synthesis of Thiophenylalanine-Containing Peptides"

-

Source:National Institutes of Health (PMC)

-

Context: Discusses the stability and handling of thiophene moieties in solid-phase peptide synthesis.

-

URL:[Link]

-

-

General Fmoc-SPPS Protocols:

-

Title: "Solid Phase Peptide Synthesis: Standard Protocols"

-

Source:Bachem / Peptide.com

-

Sources

Application Note: High-Performance Synthesis of Polymerizable Azo Dyes using Allyl 5-amino-2-thiophenecarboxylate

Abstract

This application note details the robust synthesis and utilization of Allyl 5-amino-2-thiophenecarboxylate as a diazo component for high-performance azo dyes. Unlike standard aniline-based dyes, this thiophene derivative offers a significant bathochromic shift (deeper colors) due to the low resonance energy of the thiophene ring. Crucially, the allyl ester functionality acts as a polymerizable handle, allowing these "monomeric dyes" to be covalently incorporated into polymer backbones (e.g., polyacrylates), preventing dye leaching and migration. This guide addresses the specific challenges of synthesizing this intermediate—specifically preserving the allyl moiety during nitro-reduction—and stabilizing the labile thiophene diazonium salt during coupling.

Introduction & Strategic Analysis

The Thiophene Advantage

Thiophene-based azo dyes are industrially prized for their solvatochromism and high extinction coefficients. The 5-amino-2-carboxylate substitution pattern is particularly effective because the electron-withdrawing ester group at position 2 stabilizes the diazonium intermediate (relative to unsubstituted aminothiophenes) while intensifying the "push-pull" electronic system in the final dye.

The "Allyl" Challenge

The inclusion of an allyl group transforms a standard disperse dye into a reactive monomer . However, this introduces a synthetic bottleneck: the standard reduction of a nitro precursor (using

Retrosynthetic Pathway

The synthesis is designed to ensure the survival of the allyl group and the stability of the diazonium intermediate.

Figure 1: Strategic workflow for the synthesis of allyl-functionalized thiophene dyes. Note the critical chemoselective reduction step.

Safety & Handling Protocols

-

Diazonium Salts: Thiophene diazonium salts are significantly less stable than their benzene counterparts. They can decompose explosively if allowed to dry or warm above 5°C. Always process the diazo solution immediately into the coupling step.

-

Nitrosyl Sulfuric Acid: Highly corrosive and a potent oxidizer. Handle in a fume hood.

-

Allyl Bromide: A lachrymator and alkylating agent. Double-glove and use strictly in a fume hood.

Experimental Protocols

Phase 1: Precursor Synthesis (Chemoselective)

Objective: Synthesize Allyl 5-amino-2-thiophenecarboxylate without reducing the allyl double bond.

Step A: Esterification[1][2][3][4][5]

-

Reagents: Dissolve 5-nitro-2-thiophenecarboxylic acid (10 mmol) in dry Acetone (50 mL).

-

Base: Add anhydrous

(12 mmol). Stir for 15 min. -

Alkylation: Add Allyl Bromide (12 mmol) dropwise.

-

Reflux: Heat to reflux for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).

-

Workup: Filter inorganic salts. Evaporate solvent.[6] Recrystallize from ethanol to obtain Allyl 5-nitro-2-thiophenecarboxylate .

Step B: Selective Reduction (Fe/NH

Cl)

Rationale: We avoid catalytic hydrogenation (

-

Setup: Suspend the nitro ester (from Step A, 10 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Activation: Add Ammonium Chloride (

, 5 mmol) and Iron Powder (30 mmol, fine mesh). -

Reaction: Reflux with vigorous stirring for 2–4 hours. The yellow nitro compound will darken as the amine forms.

-

Isolation: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Purification: Concentrate the filtrate. The amine usually precipitates upon cooling or can be extracted with dichloromethane.

-

Yield Expectation: 75–85%

-

Appearance: Yellowish-brown solid.

-

Phase 2: Diazotization (Nitrosyl Sulfuric Acid Method)

Objective: Generate the electrophilic diazonium species.

Critical Note: Aminothiophenes are weak bases. Aqueous diazotization (HCl/NaNO

-

Preparation of Nitrosyl Sulfuric Acid:

-

Cool 5 mL of concentrated

to 0°C in an ice-salt bath. -

Slowly add Sodium Nitrite (

, 11 mmol) in small portions with stirring. Ensure the temperature remains < 5°C. -

Stir until the solution is clear and viscous (formation of

).

-

-

Diazotization:

-

Dissolve/suspend Allyl 5-amino-2-thiophenecarboxylate (10 mmol) in a mixture of Acetic Acid/Propionic Acid (10 mL, 5:1 ratio). Cool to 0–5°C.

-

Dropwise Addition: Add the amine solution slowly to the nitrosyl sulfuric acid (or vice versa, depending on viscosity handling), maintaining temperature < 5°C.

-

Stirring: Stir at 0–5°C for 2 hours. The mixture should be a clear to slightly turbid orange/brown solution.

-

Validation: A drop of the solution on starch-iodide paper should instantly turn blue-black (excess nitrous acid).

-

Phase 3: Coupling Reaction

Objective: Form the azo bond with a coupler (e.g., N,N-Diethylaniline).

-

Coupler Preparation: Dissolve N,N-Diethylaniline (10 mmol) in dilute Acetic Acid or Methanol (20 mL). Cool to 0°C.

-

Coupling:

-

Add the cold diazonium solution dropwise to the coupler solution.

-

pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH at 4–5. Thiophene dyes are sensitive to strong alkali; do not exceed pH 7.

-

-

Precipitation: Stir for 2–4 hours at 0–10°C. The dye will precipitate as a deeply colored solid (usually deep red or violet).

-

Workup:

-

Add ice water (100 mL) to complete precipitation.

-

Filter the solid.

-

Wash copiously with water to remove acid residues.

-

Recrystallize from Ethanol or DMF.

-

Characterization & Data Analysis

Expected Spectral Data

The following table summarizes the key signals confirming the structure of the product.

| Technique | Functional Group | Expected Signal / Value | Notes |

| FT-IR | Ester Carbonyl ( | 1690–1710 cm | Strong band |

| FT-IR | Azo Linkage ( | 1580–1600 cm | Characteristic stretch |

| FT-IR | Allyl ( | 1630–1640 cm | Confirming survival of allyl group |

| 1H NMR | Allyl Terminal ( | Distinctive splitting pattern | |

| 1H NMR | Allyl Internal ( | ||

| 1H NMR | Thiophene Ring | Deshielded due to azo/ester groups | |

| UV-Vis | 500–580 nm | Significant bathochromic shift vs. benzene analog |

Polymerization Test (Quality Control)

To verify the reactivity of the allyl group:

-

Dissolve 50 mg of dye in Methyl Methacrylate (MMA).

-

Add AIBN (initiator) and heat to 70°C.

-

Result: The resulting PMMA polymer should be uniformly colored. Reprecipitation of the polymer in methanol should yield a colored precipitate (indicating the dye is covalently bound) rather than leaching out the dye.

References

-

Peters, A. T. (1985). Heterocyclic diazo components for disperse dyes. Dyes and Pigments, 6(5), 349-372. Link

-

Maradiya, H. R., & Patel, V. S. (2002). Synthesis and dyeing performance of some novel heterocyclic azo disperse dyes. Journal of the Saudi Chemical Society, 6(1), 69-76. Link

-

Towns, A. D. (1999). Developments in azo disperse dyes derived from heterocyclic diazo components. Dyes and Pigments, 42(1), 3-28. Link

-

Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for aminothiophenes). Link

-

Hallas, G., & Towns, A. D. (1996). Dyes derived from aminothiophenes: Part 2. The influence of substituents on the properties of some 2-phenylazo-3-cyano-4-methyl-5-substituted thiophenes. Dyes and Pigments, 32(3), 135-149. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. US2557639A - Esterification with allyl type alcohols - Google Patents [patents.google.com]

- 3. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents [patents.google.com]

- 5. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]

- 6. 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

Orthogonal Protection of 2-Aminothiophenes: The Alloc Strategy

Application Note & Protocol Guide

Executive Summary

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in allosteric modulators, kinase inhibitors, and antimicrobial agents. However, the free amine at the C2 position renders the thiophene ring highly electron-rich, making it susceptible to rapid oxidative degradation, polymerization, and electrophilic attack.

This guide details the Allyloxycarbonyl (Alloc) protection strategy for 2-aminothiophenes. Unlike acid-labile (Boc) or base-labile (Fmoc) groups, the Alloc group is cleaved via neutral, Palladium(0)-catalyzed allyl transfer.[1] This orthogonality allows researchers to stabilize the sensitive aminothiophene core while manipulating other functional groups, facilitating the synthesis of complex poly-functionalized thiophene derivatives and peptide hybrids.

Strategic Rationale: Why Alloc?

The Instability Challenge

2-Aminothiophenes synthesized via the Gewald reaction are often unstable as free bases. The electron-donating amino group activates the thiophene ring, promoting:

-

Oxidation: Rapid darkening and tar formation upon air exposure.

-

Polymerization: Self-condensation pathways.

-

Side Reactions: Unwanted electrophilic substitution at the C5 position.

The Orthogonal Solution

The Alloc group provides a "third dimension" of orthogonality, distinct from the standard acid/base axes used in organic synthesis.

| Protecting Group | Cleavage Condition | Orthogonality to Alloc? | Suitability for Aminothiophenes |

| Boc (tert-butyloxycarbonyl) | Acid (TFA, HCl) | Yes | Moderate. Acidic cleavage can sometimes degrade electron-rich thiophenes. |

| Fmoc (Fluorenylmethoxycarbonyl) | Base (Piperidine) | Yes | Low. The deprotection base can trigger side reactions on the electrophilic C3-carbonyl often present in Gewald products. |

| Alloc (Allyloxycarbonyl) | Pd(0) / Scavenger | N/A | High. Neutral conditions prevent ring degradation and preserve other sensitive motifs. |

Mechanism of Action

The deprotection of N-Alloc-2-aminothiophenes proceeds via the Tsuji-Trost reaction .[2]

-

Complexation: Pd(0) coordinates to the allyl alkene.[2]

-

Oxidative Addition: Formation of a

-allyl palladium(II) complex, releasing the carbamate anion. -

Decarboxylation: The carbamate collapses, releasing CO

and the free aminothiophene. -

Scavenging: A nucleophilic scavenger (e.g., Phenylsilane, Dimedone, Morpholine) intercepts the allyl cation, regenerating the Pd(0) catalyst.

Visualizing the Orthogonal Landscape

Caption: The Alloc group enables a third dimension of orthogonality, allowing selective deprotection without affecting acid- or base-sensitive moieties.

Experimental Protocols

Protocol A: Stabilization via Alloc Protection

Objective: To convert a freshly synthesized, unstable 2-aminothiophene (Gewald product) into a stable N-Alloc derivative.

Reagents:

-

Substrate: 2-Aminothiophene derivative (1.0 equiv)

-

Reagent: Allyl chloroformate (Alloc-Cl) (1.2 equiv)

-

Base: Pyridine (2.0 equiv) or NaHCO

(solid, excess) for biphasic conditions. -

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

-

Preparation: Synthesize the 2-aminothiophene via the Gewald reaction. Crucial: Do not store the free base. Proceed immediately to protection after workup.

-

Solubilization: Dissolve the crude 2-aminothiophene (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N

or Ar). -

Base Addition: Cool the solution to 0°C. Add Pyridine (2.0 equiv) dropwise.

-

Note: For highly acid-sensitive substrates, use a biphasic system (DCM/sat. NaHCO

) to buffer the HCl byproduct immediately.

-

-

Acylation: Add Allyl chloroformate (1.2 equiv) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Monitoring: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (the Alloc-protected product is significantly less polar than the free amine).

-

Workup:

-

Quench with saturated NH

Cl solution. -

Extract with DCM (3x).

-

Wash combined organics with 1M HCl (to remove pyridine), then brine.

-

Dry over Na

SO

-

-

Purification: Flash column chromatography (Hexanes/EtOAc). The N-Alloc derivative is typically a stable, crystalline solid or oil that can be stored for months.

Protocol B: Palladium-Catalyzed Deprotection

Objective: To selectively remove the Alloc group in the presence of Boc, Fmoc, or esters.

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) (2.0 equiv). Alternative: Morpholine or Dimedone. -

Solvent: Anhydrous DCM or THF.

Step-by-Step Methodology:

-

Setup: Dissolve the N-Alloc-aminothiophene in anhydrous DCM (0.05 M) in a foil-wrapped flask (Pd catalysts can be light-sensitive).

-

Scavenger Addition: Add Phenylsilane (2.0 equiv).

-